An In-Depth Technical Guide on the Core Basic Properties of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
An In-Depth Technical Guide on the Core Basic Properties of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural framework, featuring a fused imidazo[4,5-b]pyridine system linked to a piperidine moiety, positions it as a valuable intermediate in the synthesis of complex therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics. Due to a lack of publicly available experimental data for this specific molecule, this paper also presents standardized experimental protocols for determining its key basic properties, namely pKa and aqueous solubility. Furthermore, it explores the broader biological significance of the imidazo[4,so-b]pyridine scaffold, highlighting its potential in various therapeutic areas.
Physicochemical Properties
A summary of the available and predicted physicochemical data for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is presented in Table 1. It is important to note that a predicted pKa value is available for a closely related, more complex derivative, 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, which is an intermediate in the synthesis of Rimegepant.[3] This value may offer an approximation of the basicity of the core molecule.
Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and a Related Compound
| Property | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one |
| CAS Number | 185961-99-3[4][5] | 1373116-06-3[3][6][7] |
| Molecular Formula | C₁₁H₁₄N₄O[4][5] | C₁₅H₁₆N₆O₂[3][7] |
| Molecular Weight | 218.26 g/mol [8][9] | 312.33 g/mol [3][7] |
| pKa (Predicted) | Not available | 11.98 ± 0.20[3] |
| Topological Polar Surface Area | 57.3 Ų[4] | 83.4 Ų[7] |
| Hydrogen Bond Donor Count | 2[4] | Not available |
| Hydrogen Bond Acceptor Count | 3[4] | Not available |
| Appearance | Solid (for a related compound)[6][10][11] | Solid[6][10][11] |
Experimental Protocols for Determining Basic Properties
Accurate determination of the basic properties of a drug candidate is crucial for understanding its pharmacokinetic and pharmacodynamic profile. The following are standard, detailed methodologies for determining the pKa and aqueous solubility.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a robust and widely used method.[12][13][14]
Methodology:
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Preparation of the Analyte Solution:
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Accurately weigh and dissolve a sample of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in deionized water or a suitable co-solvent to a final concentration of approximately 1 mM.[12]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[12]
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-
Titration Setup:
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Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C or 37 °C).
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Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
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-
Data Collection:
-
After each addition of the titrant, allow the pH reading to stabilize before recording the value.
-
Continue the titration until the pH has passed through the expected equivalence point(s).
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-
Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[12]
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15][16]
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[15] The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound to accurately quantify the solubility.
-
Biological Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, often considered a purine isostere, which contributes to its diverse biological activities.[3][4] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.
Potential Therapeutic Applications
-
Anticancer Activity: Certain imidazo[4,5-b]pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[17][18] For instance, some compounds have shown potent activity against colon carcinoma.[17]
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Anti-inflammatory Properties: The scaffold has been explored for the development of anti-inflammatory agents, with some derivatives showing selective inhibition of cyclooxygenase-2 (COX-2).[18]
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Antiviral and Antibacterial Activity: The structural similarity to purines makes the imidazo[4,5-b]pyridine nucleus a target for antiviral and antibacterial drug design.[3][17] Some derivatives have shown activity against viruses such as the respiratory syncytial virus (RSV) and bacteria like E. coli.[17]
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Other Activities: The versatility of the imidazo[4,5-b]pyridine scaffold has led to its investigation in other therapeutic areas, including as inhibitors of various enzymes and as modulators of cellular signaling pathways.[3][4]
Conclusion
References
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- 12. creative-bioarray.com [creative-bioarray.com]
- 13. applications.emro.who.int [applications.emro.who.int]
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